N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a fused heterocyclic core with a pyrazole ring linked to a pyrimidine ring. Key structural features include:
- 1-methyl group at position 1 of the pyrazole ring.
- 6-[4-(2-methoxyphenyl)piperazin-1-yl] substitution at position 6 of the pyrimidine ring, introducing a piperazine moiety with a methoxyphenyl group.
- N-(3-chloro-4-methoxyphenyl) substituent at position 4 of the pyrimidine ring, providing a halogenated aromatic amine.
The compound’s design likely targets kinase inhibition or antimicrobial activity, as seen in structurally related pyrazolo-pyrimidines .
Properties
Molecular Formula |
C24H26ClN7O2 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H26ClN7O2/c1-30-23-17(15-26-30)22(27-16-8-9-20(33-2)18(25)14-16)28-24(29-23)32-12-10-31(11-13-32)19-6-4-5-7-21(19)34-3/h4-9,14-15H,10-13H2,1-3H3,(H,27,28,29) |
InChI Key |
CIAPWIFKOHJUHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)N4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline, 2-methoxyphenylpiperazine, and appropriate pyrazolo[3,4-d]pyrimidine precursors. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the chloro and methoxy groups.
Cyclization: reactions to form the pyrazolo[3,4-d]pyrimidine core.
Coupling reactions: to attach the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: conditions.
Use of catalysts: to enhance reaction rates.
Purification techniques: such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, ammonia.
Major Products Formed
Oxidation products: Corresponding aldehydes or acids.
Reduction products: Dechlorinated compounds.
Substitution products: Compounds with different substituents replacing the chloro group.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting their activity by occupying the active site.
Interact with receptors: Modulating their signaling pathways.
Affect cellular pathways: Influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations and Bioactivity
- The target compound ’s 6-(piperazinyl) group differentiates it from sulfonyl- or vinyl-substituted analogs (e.g., compound 11 in ). Piperazine moieties often enhance solubility and receptor binding in kinase inhibitors .
- Halogenated aryl groups (e.g., 3-chloro-4-methoxyphenyl) are common across analogs, likely improving metabolic stability and target affinity .
- Thiophene or pyridine substituents (e.g., in ) may alter electronic properties, affecting binding kinetics compared to methoxyphenyl groups.
Synthetic Strategies
- Multi-step functionalization is typical for pyrazolo-pyrimidines. For example, compound 11 uses m-CPBA oxidation to install a sulfonyl group, while the target compound’s piperazine group may require nucleophilic substitution or coupling reactions.
- Buchwald-Hartwig coupling (seen in ) is a viable route for introducing aromatic amines, though the target compound’s synthesis might involve alternative methods due to steric hindrance from the piperazine group.
Bioactivity Trends Pyrazolo-pyrimidines with sulfonyl groups (e.g., ) exhibit antibacterial activity against S. aureus and E. coli, while piperazine-linked analogs (e.g., ) are often explored for kinase or CNS targets due to their ability to cross membranes.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention due to its potential biological activities. This article reviews its biological properties, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups that contribute to its biological activity. The presence of the piperazine moiety is particularly significant as it often enhances pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate 1H-pyrazole derivatives.
- Introduction of Substituents: The introduction of the piperazine and aromatic groups is performed via nucleophilic substitution or coupling reactions.
Case Studies
Case Study 1: Antitubercular Activity
In a study evaluating a series of substituted pyrazolo[3,4-d]pyrimidines for their anti-tubercular activity, several compounds were found to exhibit significant inhibition against Mycobacterium tuberculosis. The most active derivatives had IC50 values under 5 μM and were assessed for their cytotoxicity on human embryonic kidney cells (HEK-293), revealing low toxicity profiles .
Case Study 2: Anticancer Screening
Another study focused on the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved apoptosis induction through mitochondrial pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
